Cas no 126310-63-2 (H-Ala-Trp-Ala-OH)
H-Ala-Trp-Ala-OH Chemical and Physical Properties
Names and Identifiers
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- L-Alanine, L-alanyl-L-tryptophyl-
- H-ALA-TRP-ALA-OH
- H-Ala-Trp-Ala-OH
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- MDL: MFCD00237763
- Inchi: 1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,14-/m0/s1
- InChI Key: ZVWXMTTZJKBJCI-BHDSKKPTSA-N
- SMILES: O=C([C@H](CC1=CNC2C=CC=CC1=2)NC([C@H](C)N)=O)N[C@H](C(=O)O)C
Computed Properties
- Exact Mass: 346.16400
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 9
Experimental Properties
- PSA: 137.31000
- LogP: 1.61380
H-Ala-Trp-Ala-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576163-2.5mg |
L-\u200bAlanyl-\u200bL-\u200btryptophyl-L-\u200balanine |
126310-63-2 | 2.5mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A576163-25mg |
L-\u200bAlanyl-\u200bL-\u200btryptophyl-L-\u200balanine |
126310-63-2 | 25mg |
$ 1499.00 | 2023-04-19 | ||
| abcr | AB477626-100 mg |
H-Ala-Trp-Ala-OH; . |
126310-63-2 | 100mg |
€337.00 | 2023-06-15 | ||
| abcr | AB477626-500 mg |
H-Ala-Trp-Ala-OH |
126310-63-2 | 500MG |
€1,162.20 | 2021-09-16 | ||
| TRC | A576163-1mg |
H-Ala-Trp-Ala-OH |
126310-63-2 | 1mg |
$ 45.00 | 2021-05-07 | ||
| TRC | A576163-2mg |
H-Ala-Trp-Ala-OH |
126310-63-2 | 2mg |
$ 60.00 | 2021-05-07 | ||
| TRC | A576163-10mg |
L-\u200bAlanyl-\u200bL-\u200btryptophyl-L-\u200balanine |
126310-63-2 | 10mg |
$ 718.00 | 2023-04-19 | ||
| Ambeed | A161513-1g |
(S)-2-((S)-2-((S)-2-Aminopropanamido)-3-(1H-indol-3-yl)propanamido)propanoic acid |
126310-63-2 | 97% | 1g |
$406.0 | 2024-04-25 | |
| abcr | AB477626-100mg |
H-Ala-Trp-Ala-OH; . |
126310-63-2 | 100mg |
€444.40 | 2025-04-21 |
H-Ala-Trp-Ala-OH Suppliers
H-Ala-Trp-Ala-OH Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on H-Ala-Trp-Ala-OH
H-Ala-Trp-Ala-OH (CAS No. 126310-63-2): A Versatile Peptide for Biomedical Research
H-Ala-Trp-Ala-OH (CAS No. 126310-63-2) is a tripeptide composed of alanine, tryptophan, and alanine residues. This compound has gained significant attention in the field of biomedicine due to its unique structural and functional properties. The H-Ala-Trp-Ala-OH peptide is widely used in various research applications, including drug discovery, protein engineering, and the study of peptide-protein interactions.
The alanine residues in H-Ala-Trp-Ala-OH contribute to the overall stability and hydrophobicity of the peptide, while the tryptophan residue provides a key aromatic moiety that can participate in various biological interactions. The presence of tryptophan also makes this peptide a valuable tool for fluorescence-based assays, as tryptophan is a natural fluorophore with distinct emission properties.
Recent studies have highlighted the potential of H-Ala-Trp-Ala-OH in understanding protein folding and misfolding processes. Protein misfolding is a critical issue in many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The tryptophan residue in H-Ala-Trp-Ala-OH can serve as a probe to monitor conformational changes in proteins, providing insights into the mechanisms of protein aggregation and misfolding.
In the context of drug discovery, H-Ala-Trp-Ala-OH has been utilized as a building block for the synthesis of more complex peptides and peptidomimetics. These compounds can be designed to target specific biological pathways or receptors, making them promising candidates for therapeutic development. For example, researchers have explored the use of H-Ala-Trp-Ala-OH-derived peptides as inhibitors of proteolytic enzymes involved in cancer progression and inflammation.
The hydrophobicity and aromaticity of H-Ala-Trp-Ala-OH also make it an excellent candidate for studying membrane interactions. Peptides with these properties can penetrate cell membranes and deliver therapeutic agents directly to target cells. This property has been leveraged in the development of cell-penetrating peptides (CPPs) for gene therapy and drug delivery applications.
Moreover, H-Ala-Trp-Ala-OH has been used in the design of self-assembling peptides for tissue engineering and regenerative medicine. Self-assembling peptides can form nanostructures such as hydrogels, which provide a supportive matrix for cell growth and differentiation. These hydrogels have been shown to enhance tissue repair and regeneration in various preclinical models.
The versatility of H-Ala-Trp-Ala-OH extends beyond its use as a research tool. It has also found applications in the development of diagnostic assays and biosensors. The fluorescence properties of tryptophan can be exploited to create sensitive and selective detection methods for various biomolecules, including proteins, nucleic acids, and small molecules.
In conclusion, H-Ala-Trp-Ala-OH (CAS No. 126310-63-2) is a multifaceted compound with a wide range of applications in biomedicine. Its unique structural features make it an invaluable tool for studying protein folding, drug discovery, membrane interactions, tissue engineering, and diagnostic assays. As research in these areas continues to advance, the importance of H-Ala-Trp-Ala-OH is likely to grow, opening new avenues for innovation and discovery.
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